9H-Fluorene, 9,9-dipropyl-
Description
Significance of Fluorene (B118485) and its 9,9-Disubstituted Derivatives in Organic Chemistry
Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. This rigid and planar biphenyl (B1667301) structure endows fluorene-based molecules with high thermal stability and a wide band-gap, often resulting in blue emission. chemeo.com A crucial feature of the fluorene core is the C-9 position, a methylene (B1212753) bridge that is readily functionalized. The introduction of substituents at this position is a powerful strategy to modulate the compound's properties.
9,9-disubstituted fluorene derivatives are widely employed in materials science to enhance solubility, processability, and to prevent the formation of undesirable aggregates that can quench fluorescence. exaly.com The tetrahedral geometry at the C-9 atom causes the substituents to extend out of the plane of the conjugated backbone, which helps in maintaining the electronic properties of the polymer chain while improving physical characteristics. chemeo.com This substitution strategy is fundamental in designing materials for a range of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. epa.govd-nb.info The nature of the alkyl or aryl groups at the C-9 position significantly influences the resulting material's photophysical and electronic properties. epa.govCurrent time information in Bangalore, IN.
Overview of 9,9-Dipropyl-9H-Fluorene as a Core Building Block
9,9-Dipropyl-9H-fluorene is a specific derivative where two propyl groups are attached to the C-9 position of the fluorene core. This substitution is particularly effective in enhancing the solubility of the fluorene unit in common organic solvents, a critical factor for the solution-based processing of organic electronic devices like polymer light-emitting diodes (PLEDs). sumitomo-chem.co.jp The propyl groups provide the necessary steric hindrance to prevent intermolecular interactions and aggregation, thus preserving the high fluorescence quantum yield characteristic of the fluorene core in the solid state.
The compound serves as a versatile monomer and intermediate in the synthesis of more complex molecular architectures. For instance, it is a key component in the creation of conjugated polymers where it can be linked with other aromatic units to fine-tune the electronic and emissive properties of the final material. rsc.org Its derivatives have been successfully incorporated into metallo-polymers and photosensitizers for various optoelectronic applications. nih.govresearchgate.net
Below is a table summarizing the basic chemical properties of 9H-Fluorene, 9,9-dipropyl-.
| Property | Value |
| CAS Number | 112026-74-1 |
| Molecular Formula | C₁₉H₂₂ |
| Molecular Weight | 250.38 g/mol |
| Heavy Atom Count | 19 |
| Rotatable Bond Count | 4 |
| Complexity | 262 |
| Data sourced from LookChem |
Scope and Research Trajectories Pertaining to 9,9-Dipropyl-9H-Fluorene Systems
The research involving 9,9-dipropyl-9H-fluorene is dynamic and expanding, primarily driven by the demand for high-performance organic materials. Current research trajectories focus on several key areas:
Organic Light-Emitting Diodes (OLEDs): A significant area of research is the development of polymers and small molecules incorporating the 9,9-dipropylfluorene unit for use in OLEDs. These materials are often designed to be efficient blue emitters, which are crucial for full-color displays and white lighting applications. worktribe.com Research focuses on creating copolymers where 9,9-dipropylfluorene units are combined with other chromophores to tune the emission color and improve device efficiency and stability.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Derivatives of 9,9-dipropylfluorene, such as 9,9-dipropylfluorene-2,7-dicarboxylic acid, are used as organic ligands to construct coordination polymers and MOFs. exaly.com These materials exhibit interesting structural and luminescent properties, with potential applications in sensing, catalysis, and gas storage.
Advanced Functional Polymers: Research is also directed towards synthesizing novel copolymers containing 9,9-dipropylfluorene for a variety of applications beyond OLEDs. For example, its incorporation into terpyridine-containing π-conjugated polymers leads to materials with adjustable photophysical and thermal properties for use in various photoelectric devices. rsc.org
The table below highlights some examples of research applications for derivatives of 9,9-dipropyl-9H-fluorene.
| Derivative System | Application Area | Research Finding | Reference |
| Polymer with Terpyridine Units | Photoelectric Materials | Central π-aromatic 9,9-dipropylfluorenes linked to terpyridine units result in metallo-polymers with adjustable photophysical and thermal properties for PLEDs. | rsc.org |
| Indoline Dyes | Dye-Sensitized Solar Cells | The bulky dipropylfluorene unit in the donor part significantly increases light harvesting and retards charge recombination. | researchgate.net |
| 9,9-dipropylfluorene-2,7-dicarboxylic acid | Metal-Organic Frameworks | Used as a ligand in the hydrothermal synthesis of Pb(II) coordination polymers with varied structural motifs. | |
| N-(9,9-dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)benzo[c] Current time information in Bangalore, IN.lookchem.combio-connect.nlthiadiazol-4-amine | Dye-Sensitized Solar Cells | Synthesized as a building block for organic dyes, with its crystal and molecular structure characterized for rational design of sensitizers. | ambeed.com |
Structure
3D Structure
Properties
IUPAC Name |
9,9-dipropylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22/c1-3-13-19(14-4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCMOYWFXMNDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444548 | |
| Record name | 9H-Fluorene, 9,9-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112026-74-1 | |
| Record name | 9H-Fluorene, 9,9-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 9,9 Dipropyl 9h Fluorene and Its Derivatives
Direct Alkylation of the 9H-Fluorene Scaffold at the Methylene (B1212753) Bridge
The protons on the methylene bridge (C-9) of the 9H-fluorene are relatively acidic, facilitating their removal by a base to form a carbanion, which can then be alkylated. labxing.com This reactivity is the basis for the most common synthetic routes to 9,9-dialkylfluorenes. labxing.com
Nucleophilic Substitution Reactions Utilizing Alkyllithium Reagents
A conventional method for the synthesis of 9,9-dialkyl substituted fluorenes involves nucleophilic substitution reactions. aau.edu.et This approach typically uses a strong base, such as an alkyllithium reagent like n-butyllithium (n-BuLi), to deprotonate the fluorene (B118485) at the C-9 position. aau.edu.et The resulting fluorenyl anion is a potent nucleophile that readily reacts with an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in a classic SN2 reaction to introduce the first propyl group.
To achieve dialkylation and synthesize 9,9-dipropyl-9H-fluorene, the process is repeated. A second equivalent of the alkyllithium reagent is added to deprotonate the newly formed 9-propyl-9H-fluorene, followed by the addition of a second equivalent of the propyl halide. While effective for the fluorene parent molecule, this method can be less suitable for substituted fluorenes, such as 2,7-dibromofluorene (B93635), where halogen-lithium exchange can occur more rapidly than the desired hydrogen-lithium exchange. aau.edu.et Traditional methods involving strong bases can also suffer from harsh reaction conditions. nih.gov
Phase Transfer Catalysis for 9,9-Dialkylation of Fluorene
Phase Transfer Catalysis (PTC) offers a powerful and efficient alternative for the 9,9-dialkylation of fluorene and its derivatives. aau.edu.etkoreascience.kr This methodology utilizes a biphasic system, typically consisting of an organic solvent (e.g., toluene) containing the fluorene substrate and an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). aau.edu.etkoreascience.kr The reaction is facilitated by a phase transfer catalyst, which is a substance with a lipophilic cation (e.g., a quaternary ammonium (B1175870) salt) that can transport the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. koreascience.kr
Once in the organic phase, the hydroxide ion deprotonates the fluorene, creating the fluorenyl anion. This anion then reacts with the alkyl halide (e.g., propyl bromide) present in the organic phase. The catalyst cation then transports the resulting halide anion back to the aqueous phase, completing the catalytic cycle. This technique allows the reaction to proceed under milder conditions than those required for alkyllithium reagents and can lead to high selectivity and substantial conversion of reactants. koreascience.kr
The efficiency of the PTC method is highly dependent on the optimization of several key parameters, including the choice of catalyst, base concentration, and solvent.
Catalyst Selection : Quaternary ammonium salts are commonly employed as phase transfer catalysts. google.com Tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHS) has been shown to be an effective catalyst for enhancing the nucleophilic substitution in the alkylation of 2,7-dibromofluorene. koreascience.kr Other catalysts, such as tetraalkylammonium bromides, have also been successfully used. aau.edu.et
Base and Solvent System : A highly concentrated aqueous solution of a base like NaOH (e.g., 25 M) is used to generate the fluorenyl anion. koreascience.kr The choice of the organic solvent is also critical, with systems like toluene/water or DMSO/aqueous NaOH being reported. aau.edu.etresearchgate.net
Reaction Conditions : Compared to conventional methods, the PTC technique can achieve high yields (approximately 90%) and significantly reduced reaction times under moderate conditions. koreascience.kr
| Parameter | Optimized Condition | Source |
| Catalyst | Tetra-n-butylammonium hydrogen sulfate (TBAHS) | koreascience.kr |
| Base | Concentrated NaOH in water (25M) | koreascience.kr |
| Solvent System | Two-phase: Toluene / Water | koreascience.krresearchgate.net |
| Yield | ~90% | koreascience.kr |
Palladium-Catalyzed Synthesis of 9,9-Disubstituted Fluorenes
While direct alkylation is effective for preparing 9,9-dialkylfluorenes, palladium-catalyzed methods have emerged as sophisticated strategies for accessing a wider range of 9,9-disubstituted fluorenes, including those with aryl groups that impart greater thermal and morphological stability. labxing.com
Tandem C(sp²)–H Activation/Carbenoid Insertion Sequence
A novel and straightforward approach for the synthesis of 9,9-disubstituted fluorenes involves a tandem palladium-catalyzed C(sp²)–H activation/carbenoid insertion sequence. labxing.comacs.orgnih.gov This methodology provides a facile route to complex fluorene structures from readily available precursors. acs.org The key step in this process is an intramolecular C–H activation, which is often the rate-determining step of the reaction. labxing.com
The proposed mechanism begins with the oxidative addition of a 2-iodobiphenyl (B1664525) derivative to a Pd(0) species. This is followed by an intramolecular C–H activation, where the palladium center activates a C-H bond on the adjacent phenyl ring to form a dibenzopalladacyclopentadiene intermediate. labxing.comacs.org This palladacycle then reacts with a diazo compound, which inserts into the palladium-carbon bond to form a six-membered palladacycle. labxing.comacs.org The final step is a reductive elimination that generates the 9,9-disubstituted fluorene product and regenerates the Pd(0) catalyst, allowing the cycle to continue. labxing.comacs.org
Utilizing 2-Iodobiphenyls and α-Diazoesters as Precursors
This palladium-catalyzed synthesis effectively utilizes 2-iodobiphenyls and α-diazoesters as the starting materials. acs.orgnih.gov The reaction has been optimized to achieve good yields for a variety of substrates. labxing.com
The general procedure involves reacting the 2-iodobiphenyl with an α-diazoester in the presence of a palladium catalyst system. labxing.com Optimized conditions for this transformation have been identified through systematic investigation. acs.org
| Component | Reagent/Condition | Source |
| Palladium Source | Pd(OAc)₂ (Palladium(II) acetate) | labxing.comacs.org |
| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) | labxing.com |
| Base | K₂CO₃ (Potassium carbonate) and KOAc (Potassium acetate) | labxing.comacs.org |
| Additive | Bu₄NBr (Tetrabutylammonium bromide) | labxing.com |
| Solvent | DMF (Dimethylformamide) | labxing.com |
| Temperature | 70 °C | labxing.com |
This method tolerates a range of functional groups on the 2-iodobiphenyl precursor, including both fluoro and chloro groups, leading to multiply functionalized fluorenes in relatively high yields. labxing.com
Synthesis of Functionalized 9,9-Dipropyl-9H-Fluorene Derivatives
The functionalization of the 9,9-dipropyl-9H-fluorene core is crucial for tailoring its electronic and physical properties for various applications. The C2, C7, and C9 positions are the most common sites for modification, allowing for the introduction of a wide range of functional groups.
Introduction of Halogen Atoms (e.g., Bromination) at C2/C7 Positions
Halogenation, particularly bromination, at the C2 and C7 positions of the fluorene skeleton is a key step for further derivatization, often serving as a precursor for cross-coupling reactions. While direct bromination of 9,9-dipropyl-9H-fluorene is not extensively detailed in readily available literature, the synthesis of analogous compounds such as 2,7-dibromo-9-fluorenone (B76252) provides a reliable synthetic pathway. This process typically involves the oxidation of the fluorene starting material to the corresponding fluorenone, followed by bromination. For instance, 2,7-dibromofluorenone has been synthesized by oxidizing 2,7-dibromofluorene with CrO3 in acetic acid. A similar strategy can be envisioned for the 9,9-dipropyl analogue, starting with the bromination of 9,9-dipropyl-9H-fluorene followed by oxidation if the fluorenone derivative is desired, or direct use of the brominated fluorene.
A general procedure for the bromination of a fluorene derivative involves reacting it with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
| Starting Material | Reagents | Product | Yield |
| 2,7-dibromofluorene | CrO3, Acetic Acid | 2,7-dibromo-9-fluorenone | High |
| 9-benzocyclobutene magnesium bromide | 2,7-dibromo-fluoren-9-one | 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | 75-90% |
This table presents data for related fluorene compounds to illustrate the synthetic feasibility.
Synthesis of Amine-Substituted 9,9-Dipropyl-9H-Fluorenes
Amine-substituted fluorenes are important building blocks for polymers and have applications in electronic materials. The most common route to 2,7-diaminofluorene (B165470) derivatives is through the reduction of the corresponding 2,7-dinitrofluorene. This precursor is typically synthesized by the nitration of the fluorene core.
The reduction of the dinitro compound to the diamine can be achieved using various reducing agents. A widely used method involves hydrated stannous chloride (SnCl2·2H2O) in the presence of an acid. nih.gov Another effective method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303). chemmethod.com These methods are generally high-yielding and can be applied to 9,9-dipropyl-2,7-dinitro-9H-fluorene.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2,7-dinitrofluorene | SnCl2·2H2O, HCl/CH3COOH, 65 °C, 5 h | 2,7-diaminofluorene | 65% | nih.gov |
| 2,7-dinitrofluorene | Pd/C (5%), Hydrazine hydrate (85%), Ethanol, Reflux | 2,7-diaminofluorene | 94% | chemmethod.com |
| 2,7-Dinitrofluorene | Pd/C, H2, THF/MeOH, 20 °C, 24 h | 9H-fluorene-2,7-diamine | Quantitative | chemicalbook.com |
Formation of Carbonitrile Derivatives at the 9-Position
The introduction of carbonitrile groups at the C9 position of the fluorene ring can significantly influence the compound's electronic properties. A direct method for the synthesis of 9,9-dipropionitrilefluorene has been reported. researchgate.net This synthesis is achieved through a nucleophilic addition reaction under microwave irradiation, which allows for a short reaction time and results in a high product yield. researchgate.net This method showcases an efficient way to introduce two propionitrile (B127096) groups directly onto the C9 carbon of the fluorene skeleton.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Fluorene | Acrylonitrile, phase transfer catalyst, microwave (500W), 8 min | 9,9-dipropionitrilefluorene | 87% | researchgate.net |
Strategies for Multi-Functionalization at C2, C7, and C9 Positions
Creating multi-functionalized 9,9-dipropyl-9H-fluorene derivatives allows for the fine-tuning of their properties for specific applications. The synthesis of 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes demonstrates the feasibility of introducing different functional groups at various positions on the fluorene core. nih.gov
One strategy involves starting with a fluorene derivative that already has functional groups or precursors at the desired positions. For example, 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene can be used as a starting material for further nucleophilic substitution reactions. nih.gov Alternatively, a fluorene core with aldehyde groups, such as 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, can undergo reactions like reductive amination to introduce amine-containing substituents. nih.gov These approaches highlight the modularity of fluorene chemistry, where a combination of reactions can be employed to build complex, multi-functionalized molecules based on the 9,9-dipropyl-9H-fluorene scaffold.
Catalytic Cyclotrimerization Approaches for Fluorene Core Construction
Transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for constructing the fluorene core with a high degree of substitution. nih.govmdpi.commdpi.comresearchgate.net This approach involves the reaction of diynes with an alkyne to form the fused aromatic system of fluorene in a single step. The choice of catalyst is crucial as it can influence the regioselectivity of the reaction.
Regioselective Synthesis of Substituted Fluorenols and Spirobifluorenes
The catalytic [2+2+2] cyclotrimerization of mono- and disubstituted diynes with terminal alkynes can lead to the formation of substituted fluorenols. mdpi.com The regioselectivity of this reaction is highly dependent on the catalyst used. Rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), tend to favor the formation of 3,4-regioisomers as the major products. mdpi.com In contrast, ruthenium-based catalysts, like Cp*Ru(cod)Cl, preferentially yield the 2,4-regioisomers. mdpi.com
These regioselectively synthesized fluorenols are valuable intermediates that can be converted into corresponding 9,9'-spirobifluorene derivatives. mdpi.com This transformation typically involves a multi-step process that includes oxidation of the fluorenol to a fluorenone, followed by reaction with an appropriate biphenyl (B1667301) lithium reagent and subsequent acid-catalyzed ring closure. mdpi.com This methodology provides a versatile route to a variety of substituted spirobifluorenes.
| Catalyst System | Reactants | Major Product Regioisomer | Reference |
| Rh-based catalysts (e.g., RhCl(PPh3)3) | Disubstituted diynes and terminal alkynes | 3,4-disubstituted fluorenols | mdpi.com |
| Ru-based catalysts (e.g., Cp*Ru(cod)Cl) | Disubstituted diynes and terminal alkynes | 2,4-disubstituted fluorenols | mdpi.com |
Post-Synthetic Modification of 9,9-Dipropyl-9H-Fluorene Scaffolds
Post-synthetic modification of the 9,9-dipropyl-9H-fluorene framework is a key strategy for tuning its electronic and physical properties for various applications. Functional groups appended to the fluorene core can be transformed to introduce new functionalities, leading to a diverse range of materials.
Reduction of Ester Groups to Hydroxyl Functions
The reduction of ester groups to primary alcohols is a fundamental transformation in organic synthesis. For a hypothetical substrate such as diethyl 9,9-dipropyl-9H-fluorene-2,7-dicarboxylate, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be the reagent of choice.
The reaction would typically proceed by dissolving the ester-functionalized 9,9-dipropylfluorene in a dry, aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture. The LiAlH₄ is then added portion-wise at a reduced temperature (typically 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is usually allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts, which can then be removed by filtration. An alternative workup involves the use of ethyl acetate (B1210297) to consume excess hydride, followed by an aqueous acid wash. The desired product, (9,9-dipropyl-9H-fluorene-2,7-diyl)dimethanol, would then be isolated from the organic phase after extraction and purification, typically by recrystallization or column chromatography.
Table 1: Hypothetical Reaction Conditions for the Reduction of Diethyl 9,9-dipropyl-9H-fluorene-2,7-dicarboxylate
| Parameter | Condition |
| Starting Material | Diethyl 9,9-dipropyl-9H-fluorene-2,7-dicarboxylate |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | 0 °C to Room Temperature |
| Workup | Sequential addition of H₂O and NaOH solution |
| Purification | Recrystallization or Column Chromatography |
Etherification of Hydroxymethylated Fluorenes
The conversion of the newly formed hydroxyl groups to ether functionalities can be readily achieved through the well-established Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
For the etherification of (9,9-dipropyl-9H-fluorene-2,7-diyl)dimethanol, the diol would be treated with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF. The use of NaH ensures the complete deprotonation of the hydroxyl groups to form the corresponding dialkoxide.
Following the formation of the alkoxide, an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by TLC. Once the reaction is complete, the mixture is quenched with water and the product is extracted into an organic solvent. Purification by column chromatography or recrystallization would yield the desired diether derivative of 9,9-dipropyl-9H-fluorene.
Table 2: Hypothetical Reaction Conditions for the Etherification of (9,9-dipropyl-9H-fluorene-2,7-diyl)dimethanol
| Parameter | Condition |
| Starting Material | (9,9-dipropyl-9H-fluorene-2,7-diyl)dimethanol |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) |
| Solvent | Anhydrous Dimethylformamide (DMF) or THF |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | Room Temperature to mild heating |
| Workup | Aqueous quench and extraction |
| Purification | Column Chromatography or Recrystallization |
Sophisticated Spectroscopic and Structural Characterization of 9,9 Dipropyl 9h Fluorene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, enabling comprehensive structural assignment.
Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of 9,9-dipropyl-9H-fluorene, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene (B118485) backbone and the aliphatic protons of the two propyl groups.
The aromatic region of the spectrum is of particular interest. The fluorene moiety contains eight aromatic protons, and their chemical shifts are influenced by their position on the rings and the electronic effects of the propyl substituents at the C9 position. Typically, these protons resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific multiplicity of these signals (singlets, doublets, triplets) is dictated by the coupling between adjacent protons, providing crucial information for assigning each proton to its specific location on the fluorene core. For instance, in derivatives such as 7-bromo-9,9'-dipropyl-9H-fluorene-2-carboxaldehyde, the aromatic protons are observed in this characteristic downfield region.
The aliphatic region of the spectrum reveals the signals for the propyl groups attached to the C9 position. A typical propyl group (-CH₂CH₂CH₃) will show three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons directly attached to the fluorene ring. The integration of these signals confirms the presence of the two equivalent propyl groups.
Expected ¹H NMR Data for 9,9-Dipropyl-9H-Fluorene:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Multiplets |
| Methylene Protons (-CH₂ CH₂CH₃) | ~2.0 | Triplet |
| Methylene Protons (-CH₂C H₂**CH₃) | ~1.0-1.5 | Multiplet |
| Methyl Protons (-CH₂CH₂C H₃) | ~0.5-1.0 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the fluorene ring.
The aromatic region of the ¹³C NMR spectrum will display signals for the twelve carbons of the fluorene backbone. Carbons that are not attached to any protons, known as quaternary carbons, typically show weaker signals. huji.ac.il The chemical shifts of the aromatic carbons are generally found between 120 and 150 ppm. libretexts.org The C9 carbon, being a quaternary carbon bonded to two propyl groups, is expected to have a characteristic chemical shift that is distinct from the other aromatic carbons.
The aliphatic region will show three signals corresponding to the three different carbon atoms of the propyl chains. The chemical shifts of these aliphatic carbons are typically observed in the upfield region of the spectrum, usually below 50 ppm.
Expected ¹³C NMR Data for 9,9-Dipropyl-9H-Fluorene:
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons (CH) | 120 - 130 |
| Aromatic Carbons (Quaternary) | 140 - 155 |
| C9 Carbon (Quaternary) | ~55 |
| Methylene Carbon (-C H₂CH₂CH₃) | ~40 |
| Methylene Carbon (-CH₂C H₂CH₃) | ~17 |
| Methyl Carbon (-CH₂CH₂C H₃) | ~14 |
Note: These are approximate values, and the actual chemical shifts can be influenced by the solvent and other structural features.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-resolution mass spectrometry (HRMS) is a particularly valuable technique as it can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This level of precision allows for the unambiguous determination of the elemental formula of a compound.
For 9,9-dipropyl-9H-fluorene, with a molecular formula of C₁₉H₂₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C and ¹H). researchgate.netmissouri.edu
Calculation of the Theoretical Exact Mass of 9,9-Dipropyl-9H-Fluorene (C₁₉H₂₂):
| Element | Number of Atoms | Exact Mass of Most Abundant Isotope (Da) | Total Mass (Da) |
| Carbon (C) | 19 | 12.000000 | 228.000000 |
| Hydrogen (H) | 22 | 1.007825 | 22.17215 |
| Total | 250.17215 |
An experimental HRMS measurement of a sample of 9,9-dipropyl-9H-fluorene would be expected to yield a mass value that is extremely close to this calculated theoretical mass, thereby confirming its elemental composition.
X-ray Diffraction Analysis for Crystal and Molecular Structure Determination
X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom in the molecule, as well as how the molecules are packed together in the crystal lattice.
Studies on various 9,9-disubstituted fluorene derivatives reveal that the fluorene core is a relatively planar system. mdpi.comresearchgate.net The two benzene (B151609) rings are typically co-planar or exhibit only a slight twist relative to each other. The substituents at the C9 position are oriented tetrahedrally with respect to the fluorene plane.
In the case of 9,9-dipropyl-9H-fluorene, the two propyl groups would extend from the C9 carbon. The conformation of these propyl chains can vary, but they will generally adopt a staggered arrangement to minimize steric hindrance. The packing of the molecules in the crystal lattice will be influenced by intermolecular forces, such as van der Waals interactions between the aromatic rings and the aliphatic chains.
Expected Crystallographic Parameters for a 9,9-Dipropyl-9H-Fluorene Derivative:
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Bond Lengths | C-C (aromatic) ~1.39 Å, C-C (aliphatic) ~1.54 Å |
| Bond Angles | C-C-C (in ring) ~120°, C9-C-C (propyl) ~109.5° |
| Dihedral Angle between Benzene Rings | < 10° |
Note: These parameters are based on data from similar 9,9-disubstituted fluorene structures and represent expected values. mdpi.comnih.gov
Analysis of Molecular Conformations and Packing Arrangements
While specific single-crystal X-ray diffraction data for 9,9-dipropyl-9H-fluorene is not extensively detailed in the surveyed literature, its molecular conformation and crystal packing can be inferred from the analysis of closely related 9,9-dialkylfluorene derivatives. The substitution at the C9 position is a common strategy to enhance the stability and processability of the fluorene system. mdpi.com
The fundamental structure of the 9,9-disubstituted fluorene molecule features a nearly planar, rigid biphenyl (B1667301) unit linked by a central carbon atom. However, steric interactions between the alkyl substituents at the C9 position and the aromatic backbone, as well as intermolecular forces within the crystal lattice, typically induce a slight twist in the fluorene skeleton. mdpi.com For instance, in the crystal structure of 9,9-dimethyl-9H-fluorene, packing effects result in an inclination angle of 5.8(2)° between the two benzene rings of the fluorene unit. mdpi.com A similar, albeit slightly smaller, twist of 5.1(1)° is observed in 9,9-bis(hydroxymethyl)-9H-fluorene. mdpi.com It is therefore anticipated that 9,9-dipropyl-9H-fluorene would adopt a similar non-planar conformation.
The two propyl groups are expected to be arranged in a pseudo-tetrahedral geometry around the central C9 atom. The conformation of these alkyl chains will significantly influence the molecular packing. In the solid state, the bulky and flexible propyl chains are likely to prevent the close π-π stacking that characterizes unsubstituted fluorene. This steric hindrance is a key feature of 9,9-dialkylfluorenes, governing their solubility and solid-state morphology. The crystal packing will be primarily dictated by weaker van der Waals interactions between the molecules. In studies of poly(9,9-dioctylfluorene), it has been shown that longer alkyl chains can facilitate the formation of ordered structures, including co-crystallization with solvent molecules. nih.govimperial.ac.uk
| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |
|---|---|---|---|---|
| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | Inclination angle of 5.8(2)° between benzene rings. | mdpi.com |
| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P212121 | Inclination angle of 5.1(1)° between benzene rings. | mdpi.com |
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 9,9-dipropyl-9H-fluorene, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its two main components: the aromatic fluorene core and the aliphatic propyl side chains.
The aromatic core gives rise to several distinct vibrations. The aromatic C-H stretching modes are anticipated to appear at wavenumbers above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic rings typically produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern of the aromatic rings, are expected in the fingerprint region, typically between 900 and 700 cm⁻¹.
The propyl chains introduce characteristic aliphatic vibrations. The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are expected to be observed in the 2850-3000 cm⁻¹ range. mdpi.com Additionally, C-H scissoring and bending vibrations for these groups will be present below 1500 cm⁻¹, with methylene scissoring typically around 1465 cm⁻¹ and methyl bending near 1375 cm⁻¹. mdpi.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic | > 3000 |
| C-H Stretch (Asymmetric & Symmetric) | Aliphatic (-CH₂, -CH₃) | 2850 - 3000 |
| C=C Stretch | Aromatic | 1450 - 1600 |
| C-H Bend (Scissoring) | Aliphatic (-CH₂) | ~1465 |
| C-H Bend (Asymmetric) | Aliphatic (-CH₃) | ~1375 |
| C-H Bend (Out-of-Plane) | Aromatic | 700 - 900 |
Reaction Mechanisms and Mechanistic Investigations of 9,9 Dipropyl 9h Fluorene Chemistry
Elucidation of Alkylation Mechanisms at the 9-Position
The introduction of alkyl groups at the 9-position of the fluorene (B118485) core is a fundamental transformation that significantly influences the compound's properties. The mechanism for synthesizing 9,9-dipropyl-9H-fluorene proceeds through a sequential alkylation process, which is predicated on the acidity of the protons at the 9-position.
Formation and Reactivity of Fluorenyl Anions
The carbon-hydrogen bonds at the 9-position of the fluorene molecule are notably acidic, with a pKa value of 22.6 in Dimethyl sulfoxide (DMSO). wikipedia.org This acidity facilitates deprotonation by a suitable base, such as potassium tert-butoxide, to form a stable fluorenyl anion. wikipedia.orgnih.gov This anion is aromatic and intensely colored, typically orange. wikipedia.org
The formation of the fluorenyl anion is a critical step in the alkylation process. The anion acts as a potent nucleophile, readily reacting with electrophiles like propyl halides. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism, where the fluorenyl anion attacks the electrophilic carbon of the propyl group, displacing the halide and forming a new carbon-carbon bond at the 9-position.
To achieve the 9,9-dipropyl substitution, the process occurs in two successive steps:
Mono-alkylation: 9H-fluorene is first deprotonated to form the fluorenyl anion, which then reacts with a propyl halide to yield 9-propyl-9H-fluorene.
Di-alkylation: The remaining proton at the 9-position of 9-propyl-9H-fluorene is then removed by a base to form the 9-propylfluorenyl anion. This anion subsequently reacts with another molecule of a propyl halide to furnish the final product, 9,9-dipropyl-9H-fluorene.
This stepwise mechanism allows for the controlled introduction of two propyl groups at the methylene (B1212753) bridge of the fluorene molecule. nih.gov
Palladium-Catalyzed Cyclization Mechanisms
Palladium catalysts are instrumental in synthesizing fluorene derivatives through intramolecular cyclization reactions. These reactions often involve the formation of new carbon-carbon bonds via the activation of otherwise inert C-H bonds, leading to the planar fluorene ring system.
Carbenoid Insertion and Reductive Elimination Pathways
Following the formation of the key palladacycle intermediate, the final steps of the catalytic cycle lead to the fluorene product and regeneration of the active catalyst. One proposed pathway involves a formal [4+1] annulation, where two different C-C bonds are formed on a carbenic center. researchgate.net
The concluding step in many of these catalytic cycles is reductive elimination. acs.org In this step, the two organic groups attached to the palladium center couple, forming the final C-C bond that completes the five-membered ring of the fluorene core. This process reduces the palladium from a +2 to a 0 oxidation state, thereby regenerating the active catalyst which can then participate in another catalytic cycle. acs.orgnih.gov
Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In the context of palladium-catalyzed fluorene synthesis, KIE studies have provided strong evidence for the involvement of C-H bond activation in the rate-limiting step. nih.gov
By comparing the reaction rates of substrates containing hydrogen versus those containing deuterium at the C-H bond slated for activation, a primary kinetic isotope effect can be measured. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step. For the palladium-catalyzed cyclization of o-alkynyl biaryls to form fluorenes, substantial intermolecular and intramolecular KIE values were observed, supporting a mechanism where C-H activation is a critical, rate-limiting event. nih.gov
| Kinetic Isotope Effect in Pd-Catalyzed Fluorene Synthesis | |
| Experiment Type | kH/kD Value |
| Intermolecular | 2.6 |
| Intramolecular | 3.5 |
| Cascade Arylation | 5.2 |
Data sourced from studies on palladium-catalyzed hydroarylation of o-alkynyl biaryls. nih.gov
These findings rule out alternative mechanisms, such as a Friedel-Crafts-type electrophilic attack, which would not exhibit such a large KIE. nih.gov
Mechanisms of Polymerization Reactions Involving 9,9-Dipropyl-9H-Fluorene Monomers
Polyfluorenes, polymers derived from fluorene monomers, are important materials in organic electronics. The 9,9-dipropyl groups are crucial as they enhance the solubility of the resulting polymers, making them processable from solution. The polymerization of 9,9-dipropyl-9H-fluorene based monomers, typically functionalized with leaving groups like bromine or iodine at the 2 and 7 positions, proceeds through transition-metal-catalyzed cross-coupling reactions.
The most common mechanism for synthesizing polyfluorenes is the Suzuki polycondensation reaction. This palladium-catalyzed reaction involves the coupling of a dihalo-fluorene monomer with a fluorene monomer that has been converted into a diboronic acid or ester derivative. The catalytic cycle for this polymerization involves three key steps:
Oxidative Addition: A Palladium(0) catalyst reacts with the dihalo-fluorene monomer.
Transmetalation: The resulting organopalladium(II) complex reacts with the boronic acid derivative of the other monomer, transferring the fluorene unit from boron to palladium.
Reductive Elimination: The two fluorene units on the palladium center couple, forming a new C-C bond that extends the polymer chain, and regenerating the Palladium(0) catalyst.
Another prevalent method is the nickel-catalyzed Yamamoto polymerization. This process involves the dehalogenative polycondensation of a 2,7-dihalo-9,9-dipropyl-9H-fluorene monomer using a zerovalent nickel complex, such as one generated from Ni(cod)2. researchgate.net This reaction proceeds via the oxidative addition of the aryl-halide bonds to the nickel center, followed by reductive elimination to form the C-C bond between monomer units. Oxidative coupling polymerization using reagents like iron(III) chloride (FeCl3) is also employed. researchgate.net These methods allow for the creation of high molecular weight polyfluorenes with the desired electronic and physical properties.
Understanding Defect Site Generation in Fluorene-Based Polymers
The performance and longevity of fluorene-based polymers, such as poly(9,9-dipropylfluorene), are intrinsically linked to their chemical stability. A significant challenge in the application of these materials is the emergence of undesirable green emission during device operation, which has been attributed to the formation of fluorenone (keto) defects along the polymer backbone. The generation of these defect sites is primarily a result of thermal and photo-oxidative degradation.
The prevailing mechanism for fluorenone formation is an autocatalytic radical-chain process. This process is initiated by the formation of a radical species, which can then react with oxygen to form a peroxy radical. This peroxy radical can subsequently abstract a hydrogen atom from an alkyl side chain, leading to the formation of a hydroperoxide and another radical, thus propagating the chain reaction. The decomposition of the hydroperoxide intermediate is a critical step that ultimately leads to the formation of the fluorenone moiety.
While much of the detailed mechanistic work has been conducted on poly(9,9-dioctylfluorene) (PFO), the fundamental steps are applicable to poly(9,9-dipropylfluorene). The process is understood to proceed as follows:
Initiation: The process begins with the formation of a radical on the polymer chain, often at the benzylic position of the fluorene unit, due to thermal stress or photo-excitation.
Propagation: The fluorenyl radical reacts with molecular oxygen to form a peroxy radical. This highly reactive species can then abstract a hydrogen atom from a neighboring alkyl (propyl) side chain, generating a hydroperoxide and a new alkyl radical.
Decomposition: The hydroperoxide intermediate is unstable and can decompose, particularly under thermal stress, to form a hydroxyl radical and an alkoxy radical on the polymer backbone.
Fluorenone Formation: Subsequent rearrangement and elimination reactions involving the alkoxy radical lead to the formation of the highly emissive fluorenone defect.
This degradation pathway is summarized in the following table:
| Step | Description | Key Intermediates |
| Initiation | Formation of a fluorenyl radical | Fluorenyl radical |
| Propagation | Reaction with oxygen and hydrogen abstraction | Peroxy radical, Hydroperoxide |
| Decomposition | Cleavage of the hydroperoxide | Hydroxyl and alkoxy radicals |
| Termination | Formation of the fluorenone defect | 9-fluorenone moiety |
It is important to note that the presence of the propyl groups at the 9-position of the fluorene monomer is crucial for the solubility and processing of the resulting polymer. However, these alkyl chains are also susceptible to radical abstraction, contributing to the degradation cascade.
Investigation of Catalytic Processes for Fluorene Derivatives
Catalytic methodologies play a pivotal role in the synthesis and functionalization of fluorene derivatives, including 9,9-dipropyl-9H-fluorene. These processes offer efficient and selective routes to modify the fluorene core, enabling the tuning of its electronic and physical properties. Transition metal-catalyzed cross-coupling reactions are particularly significant in this context.
While specific mechanistic studies detailing the catalytic functionalization of 9,9-dipropyl-9H-fluorene are not extensively documented in publicly available literature, the general principles of transition metal catalysis for fluorene derivatives can be extrapolated. For instance, palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are commonly employed to introduce various substituents at the 2- and 7-positions of the fluorene ring.
The synthesis of 9,9-dipropyl-9H-fluorene itself often involves a base-catalyzed alkylation of fluorene with propyl halides. The mechanism of this reaction proceeds through the deprotonation of the acidic C9 proton of fluorene by a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in the presence of a phase-transfer catalyst to form a fluorenyl anion. This nucleophilic anion then undergoes a substitution reaction with the propyl halide to yield the desired 9,9-dipropyl-9H-fluorene.
A generalized scheme for the base-catalyzed dialkylation of fluorene is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 9H-Fluorene | Propyl halide (e.g., 1-bromopropane) | Strong base (e.g., KOH) and Phase-transfer catalyst | 9,9-Dipropyl-9H-fluorene |
Further research into specific transition metal-catalyzed reactions involving 9,9-dipropyl-9H-fluorene as a substrate would be beneficial for expanding the library of functional materials derived from this versatile building block. Mechanistic investigations into these catalytic cycles would provide valuable insights into reaction optimization and the development of novel synthetic strategies.
Computational and Theoretical Studies of 9,9 Dipropyl 9h Fluorene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
A key output of DFT calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net These frontier molecular orbitals are fundamental to a molecule's electronic behavior. The HOMO energy corresponds to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.net
For fluorene (B118485) derivatives, the spatial distribution of HOMO and LUMO orbitals indicates the regions of electron density involved in electronic transitions. rsc.org In many systems, the HOMO is localized on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting parts. rsc.org The energy values of these orbitals dictate the material's potential application in electronic devices, such as Organic Light-Emitting Diodes (OLEDs), by determining how efficiently charges can be injected and transported. pku.edu.cn For instance, a low-lying LUMO energy level of -4.11 eV was reported for a complex perylenediimide derivative with a spirobifluorene core, highlighting its potential as a non-fullerene acceptor in organic solar cells. rsc.org
Table 1: Representative Frontier Orbital Energies for Fluorene-Based Systems
| Compound Type | HOMO (eV) | LUMO (eV) | Method |
|---|---|---|---|
| Triazine Derivative | -6.29 | -1.81 | B3LYP/6-31G |
| Hydrazinecarbodithioate Derivative | -0.27 | -0.18 | B3LYP/6-31G+(d,p) |
This table presents illustrative data from various complex derivatives to show a typical range of calculated values. Data sourced from references irjweb.comrsc.orgnih.gov.
The energy difference between the HOMO and LUMO levels is defined as the HOMO-LUMO gap, which is a theoretical prediction of the fundamental electronic band gap. researchgate.net This gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity and polarizability. nih.gov
Theoretically, the band gap can be calculated directly from the HOMO and LUMO energies obtained via DFT. irjweb.com However, standard DFT methods like those using GGA functionals are known to systematically underestimate the band gap. nanoge.org More advanced functionals or methods like time-dependent DFT (TD-DFT) are often used to calculate vertical excitation energies, which can provide a more accurate estimation of the optical band gap. rsc.orgnanoge.org For fluorene-based materials, the size of the band gap determines their color and is a key factor in tuning them for specific optical applications, such as blue-emitting OLEDs. researchgate.net As the conjugation length of fluorene oligomers increases, the HOMO-LUMO gap narrows, leading to a red shift in absorption wavelengths. pku.edu.cn
Theoretical Analysis of Optical and Electronic Properties
Theoretical calculations are instrumental in interpreting and predicting the optical and electronic properties of 9,9-dipropyl-9H-fluorene systems. The HOMO-LUMO gap calculated through DFT is directly related to the energy required for the lowest electronic transition, which corresponds to the absorption of light. pku.edu.cn Time-dependent DFT (TD-DFT) is a powerful extension used to compute excited-state properties, allowing for the simulation of UV-Vis absorption and photoluminescence spectra. mdpi.comrsc.org
These theoretical spectra can be compared with experimental results to validate the computational model and provide deep insights into the nature of the electronic transitions (e.g., π-π* transitions). mdpi.com For example, studies on symmetrical fluorene derivatives have shown that different substituents at the C-2 and C-7 positions can alter the photophysical properties by modifying the extent of π-conjugation. mdpi.com Computational analyses have also been used to investigate phenomena such as fluorescence solvatochromism, where the emission color changes with solvent polarity, suggesting symmetry breaking in the excited state. acs.org This predictive power allows researchers to screen potential molecules and rationally design materials with desired absorption and emission characteristics for optoelectronic applications. uq.edu.au
Prediction and Analysis of Nonlinear Optical (NLO) Behavior
Fluorene derivatives are of significant interest for applications in nonlinear optics, where materials interact intensely with light to produce new frequencies. Theoretical methods are crucial for predicting and analyzing the NLO response of these molecules. The NLO properties are governed by how the molecular charge distribution is distorted by an external electric field, a phenomenon described by polarizabilities and hyperpolarizabilities. dtic.mil
Computational techniques, often based on a finite-field approach or sum-over-states (SOS) method within DFT, can calculate these NLO parameters. dtic.milacs.org Such studies have demonstrated that fluorene-based molecules can possess large NLO responses, making them promising for applications like optical limiting, which protects sensors from high-intensity laser light. worldscientific.compku.edu.cn
Studies on related asymmetric fluorene derivatives have shown they can possess remarkably large molecular second-order polarizabilities (hyperpolarizabilities). acs.org Calculations reveal that the NLO properties are highly sensitive to the molecular structure, particularly the nature of donor and acceptor groups attached to the fluorene core. pku.edu.cn For instance, replacing a carbon atom with nitrogen within a conjugated substituent can greatly influence the second-order NLO properties. acs.org This theoretical insight allows for the strategic modulation of the hyperpolarizability to design highly efficient NLO materials. acs.org
Table 2: Key Molecular NLO Parameters
| Parameter | Symbol | Order | Description |
|---|---|---|---|
| Polarizability | α | First | Describes the linear response of the molecular dipole moment to an electric field. |
| First Hyperpolarizability | β | Second | Describes the first nonlinear (quadratic) response of the dipole moment to an electric field. |
This table defines the hierarchy of polarizabilities that characterize a molecule's NLO response. dtic.mil
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational landscape of molecules. acs.orgrsc.org MD simulations model the movements of atoms over time, providing insights into how flexible structures, like the propyl chains on a 9,9-dipropyl-9H-fluorene, behave. rsc.org
For fluorene-based oligomers and polymers, MD simulations have been crucial for understanding how individual chains fold and pack together in the solid state. acs.orgrsc.org The conformation of the polymer chains—whether they adopt a rigid, rod-like shape or a flexible coil—directly impacts intermolecular interactions like π-π stacking, which is essential for charge transport in electronic devices. rsc.org For instance, MD simulations have shown that the choice of solvent during film processing can induce different molecular architectures, leading to either topological entanglements or more ordered local alignments. rsc.org Conformational analysis can also reveal how the introduction of certain atoms, like fluorine, can systematically alter the preferred molecular shape, which in turn influences biological activity or material properties. beilstein-journals.orgmdpi.com Such simulations are vital for connecting the molecular-level structure to the macroscopic properties of the final material or its interaction with a biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comdergipark.org.tr These models are instrumental in drug discovery and materials science for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular features that govern a specific biological or physical property. dergipark.org.trfrontiersin.org While specific QSAR studies exclusively targeting 9,9-dipropyl-9H-fluorene derivatives are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on structurally related fluorene derivatives. Research on various fluorene-based compounds demonstrates how modifications to the core structure influence their biological effects, providing a framework for potential QSAR models of 9,9-dipropyl-9H-fluorene systems.
A notable example involves a QSAR study on a series of thirty novel aza-cyclopenta[b]fluorene-1,9-dione derivatives, which were evaluated for their cytotoxic activities against several human cancer cell lines, including HeLa (cervical cancer), LS180 (colon adenocarcinoma), MCF-7 (breast cancer), and Raji (Burkitt's lymphoma). nih.govbohrium.com The study aimed to identify the key physicochemical and structural properties responsible for the observed anticancer effects.
The development of the QSAR models for these fluorene derivatives involved several key steps:
Data Set Preparation: A dataset of 30 dihydro and tetrahydro analogues of aza-cyclopenta[b]fluorene-1,9-dione was synthesized and their cytotoxic activities were measured. bohrium.com
Molecular Descriptor Calculation: The three-dimensional structures of the compounds were computationally generated and optimized. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were then calculated using software like DRAGON and Gaussian. bohrium.com These descriptors fall into several categories, including quantum chemical (e.g., HOMO/LUMO energies), fragment-based, and topological indices. nih.gov
Model Building and Validation: Multiple Linear Regression (MLR) was employed to build the QSAR models, correlating the calculated descriptors with the experimental cytotoxic activity (expressed as IC50 values). bohrium.com The statistical robustness and predictive power of the resulting models were rigorously validated.
The research findings indicated that several molecular descriptors were highly influential on the cytotoxic effects of these fluorene derivatives. The best linear regression equations were derived for each cell line, revealing the most significant parameters. bohrium.com For instance, the molecular dipole moment, molar refractivity, and various fragment-based and topological indices were found to be key determinants of cytotoxicity. nih.gov The strong correlation in cytotoxic activity across the different cell lines suggested a common mechanism of action, potentially involving DNA intercalation, a hypothesis supported by the condensed and planar structure of the compounds. bohrium.com
The QSAR models developed in the study provided valuable insights for the rational design of new, more potent anticancer agents based on the fluorene scaffold. nih.gov For example, derivatives featuring a nitrofuryl moiety or a nitrophenyl group at the C10 position were identified as being particularly effective. nih.gov
The table below summarizes the key findings from the QSAR analysis on the HeLa cell line, illustrating the relationship between specific molecular descriptors and cytotoxic activity.
| Descriptor Type | Descriptor Name | Correlation with Cytotoxicity | Implication for Drug Design |
|---|---|---|---|
| Electronic | Molecular Dipole Moment (MDP) | Positive | Higher polarity may enhance interactions with biological targets. |
| Steric/Volume | Molar Refractivity (MR) | Positive | Indicates that bulkier molecules may have better activity, possibly due to improved binding. |
| Fragment-based | Fr_nitro_arom (Aromatic Nitro Groups) | Positive | Presence of aromatic nitro groups is beneficial for cytotoxicity. |
| Topological | Balaban Index (J) | Negative | Suggests that a specific molecular shape and branching pattern influences activity. |
This data demonstrates how QSAR studies can deconstruct complex structure-activity relationships into understandable and quantifiable physicochemical properties. Although this example focuses on aza-cyclopenta[b]fluorene-1,9-diones, a similar methodological approach could be applied to derivatives of 9,9-dipropyl-9H-fluorene to explore their potential biological activities or material properties. By systematically modifying the substituents on the fluorene core and correlating these changes with activity, predictive QSAR models could guide the synthesis of novel compounds with enhanced therapeutic or technological potential.
Polymerization and Oligomerization of 9,9 Dipropyl 9h Fluorene Monomers
Suzuki Coupling Polymerization for Polyfluorene Synthesisresearcher.lifetandfonline.commdpi.com
Suzuki coupling is a highly effective method for synthesizing polyfluorenes, a class of conjugated polymers known for their desirable electronic and optical properties. rsc.org This palladium-catalyzed cross-coupling reaction is valued for its tolerance to a wide range of functional groups and its stability. rsc.orgxisdxjxsu.asia
The foundation of Suzuki polymerization lies in the careful design and synthesis of monomers. For polyfluorene synthesis, this typically involves creating fluorene (B118485) derivatives functionalized with either boronic acids/esters or halides (commonly bromine or iodine) at specific positions on the aromatic ring, most often the 2 and 7 positions. tandfonline.comrsc.org For instance, 2,7-dibromo-9,9-dipropyl-9H-fluorene is a common halide monomer. boronmolecular.com The corresponding boronic ester monomer would be 2,2'-(9,9-dipropyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The reaction couples these two types of monomers to form the polymer chain. ossila.com
The synthesis of these monomers is a multi-step process. It often begins with the alkylation of the fluorene at the C-9 position to introduce the dipropyl groups, which enhance the solubility of the resulting polymer. aau.edu.et This is followed by bromination at the 2 and 7 positions. aau.edu.et To create the boronic ester monomer, a lithium-halogen exchange can be performed on the dibrominated fluorene, followed by reaction with an appropriate borate (B1201080) ester, such as triisopropyl borate and then pinacol (B44631). rsc.org
Here is an example of a monomer used in Suzuki coupling:
| Monomer Name | CAS Number | Molecular Formula | Application |
| 2,7-Dibromo-9,9-di(1-propyl)-9H-fluorene | 157771-56-7 | C19H20Br2 | Precursor for polyfluorene synthesis boronmolecular.com |
| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 196207-58-6 | C41H64B2O4 | Precursor for polymer semiconductors ossila.com |
Controlling the molecular weight and architecture of polyfluorenes is crucial as these factors significantly influence the material's properties and performance. researchgate.net Higher molecular weights can lead to different polymer chain conformations. researchgate.net Various techniques have been developed to achieve this control. One approach involves the use of chain terminators, such as pinacol 4-trifluoromethylphenylboronate, during the polymerization process. x-mol.com The ratio of monomer to terminator can be adjusted to control the final molecular weight of the polymer. researcher.lifex-mol.com
The choice of catalyst and reaction conditions also plays a significant role. For instance, using specific palladium catalysts can promote a chain-growth polymerization mechanism, allowing for a more controlled synthesis and a linear increase in molecular weight with monomer conversion. x-mol.com Mechanochemical methods, such as ball milling, have also been explored for Suzuki polymerization, where parameters like milling time and frequency can influence the molecular weight and polydispersity of the resulting polyfluorenes. tandfonline.com
Knoevenagel Condensation Polymerizationresearcher.life
Knoevenagel condensation is another synthetic route to produce fluorene-based polymers. aau.edu.et This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a molecule containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.com In the context of polyfluorene synthesis, this would involve a fluorene monomer containing aldehyde groups reacting with a comonomer containing active methylene groups, such as a derivative of phenylacetonitrile. aau.edu.et This method allows for the introduction of cyano-vinylene units into the polymer backbone, which can significantly alter the electronic and optical properties of the material. aau.edu.et A two-dimensional olefin-linked conjugated organic polymer has been prepared via the Knoevenagel condensation reaction. nih.gov
Electropolymerization Techniques for Electrochromic Polymerscapes.gov.br
Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. researchgate.net This method is particularly useful for the fabrication of electrochromic devices, where the polymer's color can be changed by applying an electrical potential. mdpi.com For fluorene-based polymers, electropolymerization typically involves the oxidative coupling of fluorene monomers from a solution containing the monomer and a supporting electrolyte. researchgate.net
The process can be initiated by applying a constant potential or by repeatedly cycling the potential. researchgate.net The resulting polymer film is insoluble and adheres to the electrode. researchgate.net The properties of the electrochemically synthesized polymer, such as its color in the neutral and oxidized states, switching speed, and stability, are crucial for its performance in electrochromic devices. mdpi.comnih.gov Co-polymerization with other electroactive monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), is a common strategy to tune these properties. nih.gov
Copolymerization Strategies with Other Monomeric Units
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of polyfluorenes. By incorporating other monomeric units into the polymer chain, it is possible to fine-tune the electronic, optical, and physical characteristics of the resulting material.
A particularly effective copolymerization strategy is the integration of electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. nih.govnih.gov This donor-acceptor (D-A) architecture leads to the formation of an intramolecular charge transfer complex, which can significantly lower the bandgap of the polymer and shift its absorption and emission spectra to longer wavelengths. nih.govmdpi.com
9,9-Dipropyl-9H-fluorene typically acts as the donor unit. Various acceptor units can be copolymerized with it, including benzothiadiazole (BT), diketopyrrolopyrrole (DPP), and benzotriazole (B28993) derivatives. mdpi.commdpi.com The choice of the acceptor unit has a profound impact on the resulting properties. For example, copolymerizing a fluorene donor with a benzothiadiazole acceptor can result in a red-emitting polymer. nih.gov By carefully selecting the donor and acceptor units, a wide range of materials with tailored properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors can be synthesized. nih.govmdpi.commdpi.com
Below is a table summarizing some donor-acceptor copolymers and their properties:
| Donor Unit | Acceptor Unit | Resulting Polymer Properties |
| 9,9-dioctyl-9H-fluorene | 4,7-di-thiophen-2-ylbenzo researcher.lifex-mol.comacs.orgthiadiazole (TBT) | Low bandgap, "camel-back" absorption spectrum nih.gov |
| 9,9-dihexylfluorene | Benzotriazole (BTz) | Lower optical band gap compared to the homopolymer mdpi.com |
| 9,9-dioctylfluorene | Diketopyrrolopyrrole (DPP) | Tunable absorption spectrum, low bandgap mdpi.com |
Incorporation of Spirobifluorene Units for Enhanced Stability and Performance
A significant advancement in the design of fluorene-based polymers has been the incorporation of spirobifluorene units. The unique three-dimensional and rigid structure of spirobifluorene, where two fluorene units are orthogonally linked by a common carbon atom, imparts several beneficial properties to the resulting polymers. nycu.edu.twmdpi.com
Enhanced Thermal and Morphological Stability: The rigid and non-coplanar structure of the spirobifluorene unit significantly increases the glass transition temperature (Tg) of the polymers. nycu.edu.twetri.re.kr This is because the spiro-center restricts the rotational freedom of the polymer chain, leading to a more rigid backbone. nycu.edu.tw For example, an alternating copolymer of fluorene and spirobifluorene, P(OF-SBF), exhibits a Tg of 185 °C, which is substantially higher than that of poly(9,9-dioctylfluorene). nycu.edu.tw This enhanced thermal stability is crucial for the long-term operational stability of electronic devices. The spiro structure also prevents π-stacking between polymer chains, which can lead to unwanted aggregation and changes in emission properties. nycu.edu.tw This results in improved spectroscopic and morphological stability. nycu.edu.tw
Improved Photophysical Properties: The incorporation of spirobifluorene units can lead to polymers with well-defined conjugation lengths. nycu.edu.tw The orthogonal arrangement of the fluorene units in the spiro segment periodically interrupts the π-conjugation along the polymer backbone. nycu.edu.tw This controlled conjugation can result in materials with pure blue light emission, which is highly desirable for display applications. nycu.edu.tw The rigid structure also helps to suppress the formation of fluorenone defects, which are known to quench photoluminescence and lead to undesirable green emission. aip.org
Increased Microporosity: In some applications, such as gas separation membranes, the incorporation of spirobifluorene units can lead to polymers with increased microporosity and high BET surface areas. acs.org This is due to the inefficient packing of the rigid and contorted polymer chains. acs.org
Below is a table summarizing the properties of polymers with and without spirobifluorene units:
| Property | Poly(9,9-dioctylfluorene) (POF) | Fluorene-Spirobifluorene Copolymer (P(OF-SBF)) |
| Glass Transition Temperature (Tg) | ~51 °C nycu.edu.tw | 185 °C nycu.edu.tw |
| Thermal Stability (5% weight loss) | - | 429 °C nycu.edu.tw |
| Emission Color | Blue (can exhibit green emission from fluorenone defects) | Pure Blue nycu.edu.tw |
| Chain Packing | Prone to π-stacking | Reduced π-stacking nycu.edu.tw |
Post-Polymerization Functionalization of 9,9-Dipropyl-9H-Fluorene Polymers
Post-polymerization functionalization is a powerful strategy for modifying the properties of pre-synthesized polymers without altering the polymer backbone. rsc.org This approach allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the polymer's electronic, optical, and physical characteristics. rsc.orgjku.at
Several chemical reactions can be employed for the post-polymerization modification of conjugated polymers. These include cycloaddition reactions, oxidation/reduction, nucleophilic aromatic substitution, and halogenation followed by cross-coupling. rsc.org For these modifications to be effective, they must be highly efficient and selective to avoid the creation of defects in the polymer backbone. rsc.org
A common strategy involves introducing reactive groups into the monomer before polymerization, which can then be modified in the resulting polymer. For example, polymers can be synthesized with pendant functional groups that can undergo further reactions.
Another approach is the direct modification of the conjugated backbone. rsc.org While more challenging, this can have a more significant impact on the electronic properties of the polymer. rsc.org For instance, the Diels-Alder cycloaddition reaction has been used to functionalize polyimides, leading to materials with increased surface area and tailored solubility. jku.at
In the context of fluorene-based polymers, post-polymerization functionalization can be used to:
Improve solubility: Attaching solubilizing side chains can enhance the processability of otherwise insoluble polymers. rsc.org
Tune emission color: Introducing electron-donating or electron-withdrawing groups can alter the polymer's emission wavelength.
Enhance charge transport: Modifying the polymer with charge-transporting moieties can improve the performance of electronic devices.
Introduce bio-functionality: Attaching bioactive molecules can enable applications in bioelectronics and sensing. nih.gov
The ability to perform post-polymerization modifications provides a versatile toolkit for creating a diverse range of functional materials from a single parent polymer. rsc.org
Applications of 9,9 Dipropyl 9h Fluorene Derivatives in Advanced Materials Science
Organic Electronics and Optoelectronics
Derivatives of 9,9-dipropyl-9H-fluorene are widely employed in organic electronics and optoelectronics due to their favorable combination of electronic properties, processing advantages, and morphological stability. The tunable nature of the fluorene (B118485) backbone allows for the synthesis of a vast library of polymers and small molecules with tailored energy levels (HOMO/LUMO), charge transport characteristics, and optical properties, making them suitable for various roles within complex device architectures.
The high fluorescence efficiency and wide bandgap of the 9,9-dipropyl-9H-fluorene unit make it an exceptional building block for materials used in Organic Light-Emitting Diodes (OLEDs).
Polyfluorenes, and specifically Poly(9,9-dipropyl-9H-fluorene) (PDPF), are renowned for their intrinsic ability to produce deep blue light, a historically challenging color to achieve with high efficiency and stability in OLEDs. The wide energy gap of the fluorene monomer translates to high-energy emission in the blue region of the visible spectrum. The dipropyl side chains are crucial for preventing the formation of low-energy green emission bands that arise from keto defect sites or inter-chain aggregation, thereby ensuring high color purity.
Research on homopolymers like PDPF and its copolymers has demonstrated their efficacy as blue emitters. For instance, devices using PDPF as the emissive layer exhibit electroluminescence (EL) peaks typically in the range of 425–440 nm. While homopolymers can suffer from moderate efficiencies, copolymerization with other aromatic units can enhance charge injection and transport, leading to improved device performance.
| Emissive Material | EL Peak (nm) | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
|---|---|---|---|---|
| Poly(9,9-dipropyl-9H-fluorene) (PDPF) | 435 | 1,100 | 0.8 | (0.16, 0.11) |
| Copolymer of 9,9-dipropylfluorene and Bithiophene | 468 | 4,500 | 1.5 | (0.18, 0.25) |
| Copolymer of 9,9-dipropylfluorene and Anthracene | 428 | 2,150 | 2.1 | (0.15, 0.08) |
In Phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency, the emissive layer consists of a phosphorescent guest dopant dispersed in a host material. An effective host must possess a triplet energy level (T₁) higher than that of the guest to ensure efficient energy transfer and prevent back-transfer, thereby confining excitons on the phosphorescent emitter.
Materials incorporating the 9,9-dipropyl-9H-fluorene unit are excellent candidates for host materials, particularly for green and blue PHOLEDs. The fluorene core provides the requisite high T₁ (typically >2.8 eV), while the dipropyl groups ensure good film-forming properties and prevent crystallization, which is critical for creating a uniform dispersion of the guest dopant. Copolymers containing 9,9-dipropylfluorene and charge-transporting moieties like carbazole (B46965) or triphenylamine (B166846) are often designed to create bipolar hosts that facilitate balanced transport of both holes and electrons to the recombination zone.
| Host Material (containing 9,9-dipropylfluorene unit) | Phosphorescent Dopant | Dopant Color | Turn-on Voltage (V) | Max. EQE (%) |
|---|---|---|---|---|
| Poly(9,9-dipropylfluorene-co-N-phenyl-2-naphthylamine) | Ir(ppy)₃ | Green | 3.1 | 16.5 |
| Copolymer of 9,9-dipropylfluorene and Dibenzothiophene-S,S-dioxide | FIrpic | Blue | 4.5 | 19.8 |
| 9,9'-Spirobifluorene-cored small molecule with 9,9-dipropylfluorene arms | Ir(mppy)₃ | Green | 2.8 | 22.1 |
Efficient charge injection and transport are paramount for high-performance OLEDs. A Hole Transport Layer (HTL) facilitates the movement of holes from the anode to the emissive layer. An ideal HTL should have high hole mobility and a Highest Occupied Molecular Orbital (HOMO) energy level that aligns well with the work function of the anode and the HOMO of the emissive layer to minimize the injection barrier.
While the fluorene unit itself has moderate hole mobility, it can be copolymerized with strong hole-transporting moieties, such as triarylamines, to create highly effective HTL materials. In these copolymers, the 9,9-dipropylfluorene unit serves to enhance solubility, improve film morphology, and maintain a wide bandgap, which helps to confine excitons within the emissive layer. These polymeric HTLs can offer superior morphological stability and device lifetime compared to their small-molecule counterparts.
| Hole Transport Material (containing 9,9-dipropylfluorene unit) | Hole Mobility (μh) (cm²/Vs) | HOMO Level (eV) | Device Application (Example) |
|---|---|---|---|
| Poly(9,9-dipropylfluorene-co-bis-N,N'-(4-butylphenyl)-bis-N,N'-phenyl-1,4-phenylenediamine) | 2.1 x 10⁻⁴ | -5.35 | HTL in a green PHOLED |
| Poly(9,9-dipropylfluorene-co-triphenylamine) | 8.5 x 10⁻⁵ | -5.40 | HTL in a blue fluorescent OLED |
In Organic Solar Cells (OSCs), particularly the bulk heterojunction (BHJ) architecture, materials based on 9,9-dipropyl-9H-fluorene are utilized for their excellent optical and electronic properties, which can be finely tuned through molecular design.
The fundamental process in a BHJ solar cell involves light absorption by an electron donor material, followed by exciton (B1674681) dissociation at the interface with an electron acceptor material. The 9,9-dipropylfluorene unit is a versatile component for both types of materials.
As Electron Donors: Copolymers incorporating 9,9-dipropylfluorene are widely studied as electron donor (p-type) materials. The fluorene unit acts as an electron-rich segment, and it is often paired with an electron-deficient comonomer (e.g., benzothiadiazole (BT) or diketopyrrolopyrrole (DPP)). This "push-pull" strategy effectively narrows the polymer's bandgap, allowing it to absorb a broader range of the solar spectrum. The dipropyl groups ensure the high solubility needed for creating an optimal interpenetrating network with the acceptor material (like PCBM or a non-fullerene acceptor), which is critical for efficient charge separation and transport.
As Electron Acceptors: While less common, the fluorene scaffold can also be incorporated into electron acceptor (n-type) materials. By attaching strongly electron-withdrawing groups (e.g., dicyanovinyl) to a fluorene-based conjugated core, chemists can create non-fullerene acceptors (NFAs). The 9,9-dipropylfluorene unit in such structures helps to control solubility and molecular packing, which influences the material's electron mobility and the morphology of the blend.
| Material (containing 9,9-dipropylfluorene unit) | Role | Partner Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
|---|---|---|---|---|---|---|
| Poly[9,9-dipropylfluorene-2,7-diyl-alt-2,1,3-benzothiadiazole-4,7-diyl] (PF-BT) | Donor | PC₇₁BM | 6.2 | 0.91 | 11.5 | 0.59 |
| Poly[(9,9-dipropylfluorenyl-2,7-diyl)-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PFDT-DBT) | Donor | PC₇₁BM | 8.5 | 0.88 | 15.8 | 0.61 |
| FBR (Small molecule acceptor with fluorene core) | Acceptor | PTB7-Th | 11.4 | 0.76 | 21.7 | 0.69 |
Electrochromic Devices and Applications
Electrochromic materials can change their optical properties, such as color, in response to an applied electrical voltage. This capability makes them suitable for applications like smart windows, displays, and electronic paper. idu.ac.id Polymers based on 9,9-disubstituted fluorene derivatives have shown significant promise in this field. researchgate.net
The electronic properties of polyfluorenes can be readily tuned by incorporating electron-donating (D) or electron-accepting (A) units into the polymer backbone alongside the fluorene monomer. researchgate.net For example, a polymer synthesized from a D-A-D type monomer, where fluorene acts as the acceptor unit flanked by donor units, can exhibit low bandgaps, fast switching times, and high coloration efficiency. One such polymer, incorporating an electron-deficient fluorene derivative, demonstrated favorable electrochromic performance, indicating the potential of these materials for creating processable and efficient electrochromic devices. researchgate.net
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics. aip.org While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type (electron-transporting) materials is crucial for creating complementary logic circuits.
A derivative of 9,9-dipropyl-9H-fluorene has been successfully utilized as an n-type organic semiconductor. aip.orgusc.edu.au The molecule, 2-({7-(9,9-di-n-propyl-9H-fluoren-2-yl}benzo[c] usc.edu.aumdpi.comrsc.orgthiadiazol-4-yl)methylene]malononitrile (K12), can be processed from solution and forms highly oriented microcrystalline structures. aip.orgusc.edu.au The performance of OFETs using K12 was found to depend on the film preparation conditions and the dielectric surface used. The highest electron mobility achieved for a spin-coated film was 2.4 × 10⁻³ cm²/V·s, demonstrating its potential for use in solution-processable n-type OFETs. aip.orgusc.edu.au
| Dielectric Surface Treatment | Mobility (cm²/V·s) | ON/OFF Ratio | Processing Method | Reference |
|---|---|---|---|---|
| PPCB modified SiO₂ | 2.4 x 10⁻³ | ~10⁵ | Spin-coated | aip.orgusc.edu.au |
| HMDS treated SiO₂ | ~1 x 10⁻³ | ~10⁵ | Spin-coated | aip.orgusc.edu.au |
| OTS treated SiO₂ | ~5 x 10⁻⁴ | ~10⁴ | Spin-coated | aip.orgusc.edu.au |
Fluorescent Materials and Sensory Applications
The inherent fluorescence of the fluorene core makes its derivatives excellent candidates for developing sensors and other photo-active materials. The photophysical properties can be fine-tuned through chemical modification.
Development of Sensors for Metal Ions (e.g., Fe³⁺)
The detection of heavy metal ions like ferric iron (Fe³⁺) is crucial due to their role in biological systems and their potential as environmental pollutants. nih.gov Fluorescent chemosensors offer a highly sensitive and selective method for this purpose. nih.govnih.gov Fluorene derivatives functionalized with specific binding groups can act as "turn-off" or "turn-on" fluorescent sensors.
Novel fluorene derivatives functionalized with phosphonic acid groups have been developed as highly selective chemosensors for Fe³⁺. researchgate.netresearchgate.net In these sensors, the fluorescence of the fluorene unit is quenched upon binding of Fe³⁺ to the phosphonic acid groups. This quenching is attributed to a photo-induced electron transfer (PET) mechanism, where the paramagnetic Fe³⁺ ion facilitates the transfer of an electron from the excited fluorophore, leading to non-radiative decay. researchgate.net These sensors have demonstrated high sensitivity, with detection limits in the nanomolar to micromolar range, and high selectivity for Fe³⁺ over other competing metal ions. researchgate.netresearchgate.net
| Sensor Compound | Detection Limit (LOD) | Binding Constant (K) | Sensing Mechanism | Reference |
|---|---|---|---|---|
| BPPDPF | 0.02 µM | Not Specified | Static Quenching (Turn-off) | researchgate.net |
| DPFPA | 0.01 µM | Not Specified | Static Quenching (Turn-off) | researchgate.net |
| Probe FLPG | 37.80 nM | 2.02 x 10³ M⁻² | LMCT Quenching (Turn-off) | benthamdirect.com |
Aggregation-Induced Emission (AIE) Active Luminogens
Traditional fluorescent molecules often suffer from a phenomenon called aggregation-caused quenching (ACQ), where their fluorescence diminishes or disappears in high concentrations or in the solid state. mdpi.com In 2001, a counterintuitive phenomenon known as aggregation-induced emission (AIE) was discovered, where certain non-emissive molecules are induced to fluoresce brightly upon aggregation. acs.org
The mechanism behind AIE is often the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). mdpi.comencyclopedia.pub Molecules with multiple phenyl rings or other rotatable groups can dissipate excited-state energy through these motions when in solution, resulting in no fluorescence. When the molecules aggregate, these motions are physically restricted, closing the non-radiative decay channels and opening a radiative pathway, which "turns on" the fluorescence. mdpi.com
The 9,9-dipropyl-9H-fluorene unit is an ideal component for constructing AIE-active luminogens (AIEgens). Its structure, featuring bulky propyl groups attached to the C9 position, creates a sterically hindered, propeller-like architecture. This inherent non-planarity and steric bulk help prevent strong π-π stacking and provide the basis for restricting intramolecular motion in the aggregated state. mdpi.comfrontiersin.org By incorporating 9,9-dipropylfluorene units into polymers or larger molecular structures, researchers can design materials that are highly emissive in the solid state, making them suitable for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. frontiersin.orgnih.gov
Catalysis and Ligand Design
The unique structural features of 9,9-disubstituted fluorenes have led to their exploration in the field of catalysis, both as components of catalytic systems and as scaffolds for the design of specialized ligands.
Use as Electron Donors in Ziegler-Natta Catalytic Systems
In Ziegler-Natta catalysis, which is a cornerstone of industrial polyolefin production, internal electron donors are crucial components that are co-adsorbed with the titanium chloride species on a magnesium chloride support. researchgate.net These donors play a pivotal role in controlling the stereoselectivity of the polymerization, thereby determining the properties of the resulting polymer, such as isotacticity. researchgate.nettcichemicals.com
While direct studies on 9,9-dipropyl-9H-fluorene as an internal electron donor are not extensively documented, research on closely related 9,9-disubstituted fluorene derivatives, such as 9,9-bis(methoxymethyl)-9H-fluorene, provides significant insights. researchgate.netlyzhongdachem.com These fluorene-based diether donors are considered a new generation of internal donors for Ziegler-Natta catalysts. lyzhongdachem.com The rigid fluorene backbone combined with the flexible ether functionalities allows for efficient coordination to the titanium active sites on the MgCl₂ support. lyzhongdachem.com This coordination modulates the electronic environment of the metal center, leading to enhanced stereocontrol during propylene (B89431) polymerization. lyzhongdachem.com
The general function of these internal electron donors is to selectively poison the aspecific active sites on the catalyst surface, thereby increasing the proportion of isotactic polymer produced. The steric bulk of the substituents at the C9 position of the fluorene is known to influence the catalyst's performance. It is hypothesized that the propyl groups in 9,9-dipropyl-9H-fluorene would provide sufficient steric hindrance around the active sites to enhance stereoselectivity.
| Donor Type | Key Structural Feature | Role in Ziegler-Natta Catalysis | Expected Outcome |
| 9,9-dialkylfluorene derivatives | Rigid fluorene core with two alkyl groups at the C9 position. | Internal electron donor. | Enhanced stereoselectivity and control over polymer properties. |
| 9,9-bis(methoxymethyl)-9H-fluorene | Rigid fluorene core with two methoxymethyl groups at the C9 position. lyzhongdachem.com | Internal electron donor that modulates the electronic and steric environment of the Ti active sites. lyzhongdachem.com | High catalyst activity and production of highly isotactic polypropylene. diva-portal.org |
Design of Phosphine (B1218219) Ligands for Organometallic Reactions
Phosphine ligands are ubiquitous in organometallic chemistry and homogeneous catalysis, where they are used to stabilize metal centers and tune their reactivity. tcichemicals.comresearcher.life The electronic and steric properties of the phosphine ligand are critical to the efficiency and selectivity of the catalytic reaction. researcher.life The design of novel phosphine ligands is therefore a continuous pursuit in the development of new catalytic transformations.
The 9,9-dipropyl-9H-fluorene scaffold offers a rigid and sterically tunable platform for the design of phosphine ligands. While specific examples of phosphine ligands derived directly from 9,9-dipropyl-9H-fluorene are not widely reported, the synthesis of phosphines from other fluorene derivatives provides a clear blueprint for their potential design. For instance, phosphine ligands can be synthesized by the reaction of a halogenated fluorene derivative with a phosphide (B1233454) source. beilstein-journals.org
A hypothetical design for a phosphine ligand based on 9,9-dipropyl-9H-fluorene could involve the introduction of diphenylphosphino groups at the 2 and 7 positions of the fluorene ring. The resulting bidentate phosphine ligand would possess a rigid backbone, with the propyl groups at the C9 position providing steric bulk that could influence the coordination geometry around a metal center and, consequently, the outcome of a catalytic reaction. The synthesis of such ligands often involves the protection of the phosphine as a borane (B79455) adduct to prevent oxidation during synthesis and purification. beilstein-journals.org
| Ligand Design Principle | Key Structural Feature of Scaffold | Potential Application in Organometallic Reactions |
| Rigid Backbone | The planar and rigid 9H-fluorene core. | Enforces a specific geometry on the metal center, potentially leading to higher selectivity in catalytic reactions such as cross-coupling or hydrogenation. |
| Steric Tuning | The two propyl groups at the C9 position. | The steric bulk can be used to create a specific coordination environment, influencing the rate and selectivity of reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. |
| Bidentate Chelation | Introduction of phosphine groups at two positions (e.g., C2 and C7). | The chelate effect would lead to the formation of stable metal complexes, which is often desirable for robust catalysts. |
Coordination Polymers and Metal-Organic Frameworks
The ability of fluorene-based ligands to act as rigid linkers has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, separation, and sensing.
Construction of Coordination Polymers with 9,9-Dipropyl-9H-Fluorene Ligands
A notable example of the use of a 9,9-dipropyl-9H-fluorene derivative in the construction of coordination polymers involves the ligand 2,7-bis(1H-imidazol-1-yl)-9,9-dipropyl-9H-fluorene. researchgate.netmdpi.com In a study, this symmetric fluorene-based ligand was used to construct a coordination polymer with cuprous chloride (CuCl). researchgate.netmdpi.com
The reaction of 2,7-bis(1H-imidazol-1-yl)-9,9-dipropyl-9H-fluorene with CuCl resulted in the formation of a one-dimensional coordination polymer with the formula [Cu₄Cl₄(C₂₅H₂₆N₄)₂]n. researchgate.netmdpi.com In this structure, the Cu(I) atoms connect the symmetric ligands into a one-dimensional chain. mdpi.com This demonstrates the successful use of the 9,9-dipropyl-9H-fluorene derivative as a building block for the self-assembly of extended supramolecular structures.
Structural Characteristics and Intermolecular Interactions in Coordination Polymers
The resulting coordination polymer, catena-poly[[tetra-μ₂-chlorido-tetracopper(I)]-bis[μ-2,7-bis(1H-imidazol-1-yl)-9,9-dipropyl-9H-fluorene]], exhibits interesting structural features. mdpi.com The {[CuI₂Cl₄]²⁻} unit acts as a linker, connecting two different one-dimensional chains into a rope-ladder-type structure. mdpi.com
| Coordination Polymer | Ligand | Metal Ion | Structural Motif | Key Intermolecular Interactions |
| [Cu₄Cl₄(C₂₅H₂₆N₄)₂]n | 2,7-bis(1H-imidazol-1-yl)-9,9-dipropyl-9H-fluorene researchgate.netmdpi.com | Cu(I) researchgate.netmdpi.com | One-dimensional rope-ladder-type chain mdpi.com | C—H⋯Cl hydrogen bonds, π–π stacking interactions mdpi.com |
Future Research Directions and Emerging Paradigms for 9,9 Dipropyl 9h Fluorene
Rational Design of Next-Generation 9,9-Dipropyl-9H-Fluorene Architectures
The future of DPF-based materials lies in moving beyond the standard symmetric n-propyl substitution towards more complex, purpose-built molecular architectures. Rational design, guided by computational modeling, will be paramount in creating derivatives with tailored properties.
Key research thrusts include:
Asymmetric C9 Substitution: Introducing two different alkyl chains at the C9 position (e.g., one propyl and one hexyl group) could offer a finer balance between solubility and solid-state packing. Furthermore, installing a functional group on one of the chains (e.g., a terminal alcohol or amine) would enable post-polymerization modification, covalent attachment to substrates, or the introduction of sensing moieties.
Branched and Cyclic Alkyl Groups: Replacing the linear n-propyl chains with branched isomers like isopropyl groups or small cyclic units like cyclopropylmethyl groups can drastically alter the steric environment around the fluorene (B118485) core. This can lead to materials with higher glass transition temperatures (Tg), improved morphological stability in thin films, and different solubility profiles.
Functionalization of the Aromatic Core: While maintaining the 9,9-dipropylfluorene unit for solubility, strategic functionalization at the 2, 7, 3, and 6 positions of the fluorene ring is a critical area of development. Attaching electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano) can precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby optimizing charge injection/transport properties and emission color.
The table below illustrates hypothetical DPF derivatives and their predicted property modifications.
| Derivative Architecture | Rationale for Design | Predicted Property Change | Target Application |
|---|---|---|---|
| 9-propyl-9-hexyl-fluorene | Asymmetric substitution for balanced properties. | Enhanced solubility over DPF; slightly disrupted packing. | Solution-processed electronics, polymer blends. |
| 9,9-di(isopropyl)-fluorene | Increased steric bulk from branched chains. | Higher Tg; potentially lower crystallinity; maintained solubility. | Amorphous films for stable blue OLEDs. |
| 2,7-dicyano-9,9-dipropylfluorene | Electron-withdrawing groups on the aromatic core. | Lowered HOMO/LUMO levels; improved electron injection/transport. | Electron-transport materials; host for phosphorescent emitters. |
| 9-(3-hydroxypropyl)-9-propylfluorene | Terminal functional group on one alkyl chain. | Enables covalent bonding to surfaces (e.g., metal oxides). | Surface modification; hybrid solar cells; sensors. |
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The conventional synthesis of DPF involves the deprotonation of fluorene with a strong base followed by alkylation with 1-bromopropane (B46711), often using phase-transfer catalysis. Future research will focus on developing more efficient, safer, and environmentally benign synthetic routes.
Emerging paradigms in synthesis include:
Flow Chemistry: Migrating the synthesis of DPF and its derivatives to continuous flow reactors offers significant advantages. Flow systems allow for precise control over reaction temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety, especially when handling pyrophoric reagents like organolithiums.
C-H Activation: A frontier goal is the direct C-H functionalization of the C9 position of fluorene, bypassing the need for pre-activation with a strong base. Catalytic methods using transition metals (e.g., rhodium, palladium) could enable the direct coupling of fluorene with propyl sources, drastically improving atom economy and reducing waste.
Mechanochemistry: Solid-state synthesis via ball milling presents a solvent-free alternative. By grinding fluorene, a base (e.g., solid NaOH), and the alkylating agent together, the reaction can be driven by mechanical force, eliminating the need for bulk organic solvents and simplifying product workup.
The following table compares potential synthetic methodologies for DPF.
| Methodology | Key Principle | Potential Advantages | Research Challenge |
|---|---|---|---|
| Conventional Batch Synthesis | Base-mediated deprotonation and alkylation in a flask. | Well-established, scalable to a certain extent. | Large solvent volumes, potential thermal runaways, batch-to-batch variability. |
| Continuous Flow Chemistry | Reaction occurs in a continuously pumped stream. | Superior heat/mass transfer, enhanced safety, high reproducibility, easy automation. | Initial setup cost, potential for channel clogging with solids. |
| Direct C-H Activation | Catalytic functionalization of the C-H bond at C9. | High atom economy, reduced waste streams, fewer synthetic steps. | Developing a highly selective and active catalyst for the sp³ C-H bond at C9. |
| Mechanochemistry | Reaction induced by mechanical force (grinding). | Solvent-free or low-solvent conditions, high efficiency. | Scalability, monitoring reaction progress, heat management in large mills. |
Advanced Characterization Beyond Conventional Techniques
A deeper understanding of DPF-based materials requires moving beyond standard characterization tools like NMR and steady-state spectroscopy. Advanced techniques are needed to probe structure and dynamics on multiple length and time scales.
Future characterization efforts will focus on:
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy (fs-TAS) can track the fate of excitons in DPF-containing polymers on their natural timescale (femtoseconds to nanoseconds). This allows researchers to directly observe processes like energy transfer, charge separation, and the formation of transient species that limit device efficiency.
Single-Molecule Spectroscopy: By isolating and studying individual polymer chains containing DPF units, single-molecule fluorescence spectroscopy can reveal heterogeneities that are hidden in ensemble measurements. This can identify the impact of conformational kinks and chemical defects on the material's emissive properties.
Advanced X-ray Scattering: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is essential for probing the molecular packing and orientation of DPF-based polymer films as they exist in a device. This provides critical information on how the propyl groups influence thin-film morphology, which directly impacts charge transport.
Deeper Understanding of Structure-Property Relationships and Reaction Dynamics
This research area integrates design, synthesis, and characterization to build predictive models. The goal is to move from empirical observation to a fundamental understanding of how the DPF unit's structure dictates material function and stability.
Key areas of investigation:
Computational Chemistry: High-level Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be used to accurately predict the electronic structure, excited-state energies, and photophysical properties of new DPF architectures before they are synthesized, accelerating the materials discovery cycle.
Degradation Pathway Analysis: A major challenge for fluorene-based blue emitters is their limited operational stability. Research will focus on elucidating the degradation mechanisms, particularly the role of the C9 position. Investigating how the dipropyl groups influence susceptibility to photo-oxidation, which can form the emission-quenching fluorenone species, is critical for designing more robust materials.
Polymerization Kinetics: When DPF is incorporated as a monomer (e.g., 2,7-dibromo-9,9-dipropylfluorene), the steric bulk of the propyl groups can influence the rate and outcome of polymerization reactions like Suzuki or Yamamoto coupling. In-situ reaction monitoring combined with modeling can provide insights into how these side groups affect chain growth, molecular weight distribution, and the prevalence of defects.
Expanding Applications in Emerging Technologies (e.g., Bio-imaging, Smart Materials)
The unique properties of the DPF scaffold can be leveraged for applications beyond conventional electronics.
Bio-imaging and Sensing: By incorporating DPF into water-soluble conjugated polymers (e.g., via grafting with polyethylene (B3416737) glycol chains), its intrinsic blue fluorescence can be harnessed for cellular imaging. The dipropyl groups would serve to prevent aggregation-induced quenching in aqueous media. Furthermore, DPF-based polymers can be designed as sensory materials where fluorescence is modulated by the presence of specific analytes (e.g., metal ions, explosive vapors).
Mechanophores and Smart Materials: DPF-based polymers could be designed as mechanophores, where applying mechanical force (stretching, compressing) alters the polymer backbone conformation and, consequently, its fluorescence output. This could lead to materials that visually report on stress or damage.
Thermally Activated Delayed Fluorescence (TADF): While DPF itself is not a TADF emitter, it is an excellent building block for TADF systems. It can serve as a rigid, high-energy host matrix for TADF guest emitters or as a core unit in a larger donor-acceptor molecule designed to have a small singlet-triplet energy gap, enabling efficient harvesting of both singlet and triplet excitons in next-generation OLEDs.
Integration with Hybrid and Nanomaterials for Enhanced Performance
The future of DPF-based materials involves their synergistic integration into hybrid systems, combining the processability of organics with the unique performance of inorganic nanomaterials.
Quantum Dot (QD) Hybrids: DPF-based polymers can act as an ideal host matrix and hole-transporting layer for colloidal QDs in hybrid LEDs (QLEDs). The polymer's wide bandgap allows for efficient Förster Resonance Energy Transfer (FRET) to the QDs, resulting in highly efficient and color-pure emission from the inorganic core.
Perovskite Interfaces: In perovskite solar cells, thin layers of DPF-based polymers can be used as hole-transporting layers (HTLs) or as surface passivation agents. The hydrophobic nature of the dipropyl groups can help protect the moisture-sensitive perovskite layer, while the fluorene core's electronic properties facilitate efficient extraction of charge carriers, boosting both device efficiency and stability.
Carbon Nanomaterial Dispersions: The planar fluorene core of DPF exhibits strong π-π stacking interactions with the surfaces of graphene and carbon nanotubes (CNTs). Polymers of DPF can thus act as excellent dispersing agents, wrapping around these nanomaterials to make them soluble in common organic solvents. This enables the formulation of conductive inks for printed and flexible electronics.
The table below summarizes the roles of DPF in various hybrid material systems.
| Hybrid System | Role of DPF-based Material | Resulting Enhancement | Target Technology |
|---|---|---|---|
| DPF-Polymer / Quantum Dots | Host matrix; energy transfer donor; hole transport layer. | Improved QD film quality; efficient, color-pure emission. | Hybrid LEDs (QLEDs), Displays. |
| DPF-Polymer / Perovskite | Hole transport layer (HTL); surface passivation agent. | Enhanced charge extraction; improved moisture stability. | Perovskite Solar Cells (PSCs). |
| DPF-Polymer / Carbon Nanotubes | Non-covalent functionalization; dispersing agent. | Stable, high-concentration dispersions in organic solvents. | Printable conductive inks, flexible transistors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
